

# An In-Depth Technical Guide to 5-Bromoisoxazole: Synthesis, Reactivity, and Applications

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## Compound of Interest

Compound Name: **5-Bromoisoxazole**

Cat. No.: **B1592306**

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## Abstract

**5-Bromoisoxazole** is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique structural and electronic properties, characterized by the reactive carbon-bromine bond and the versatile isoxazole core, render it an invaluable precursor for the construction of complex molecular architectures. Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.<sup>[1]</sup> This guide provides a comprehensive overview of **5-Bromoisoxazole**, detailing its physicochemical properties, synthetic methodologies, key chemical reactions, and significant applications, with a particular focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this important reagent.

## Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its successful application in research and development. **5-Bromoisoxazole** is a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, with a bromine atom substituted at the 5-position.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	<b>5-bromo-1,2-oxazole</b>	<a href="#">[2]</a>
CAS Number	1133930-99-0	<a href="#">[2]</a>
Molecular Formula	C <sub>3</sub> H <sub>2</sub> BrNO	ChemicalBook <a href="#">[3]</a>
Molecular Weight	147.96 g/mol	ChemicalBook <a href="#">[3]</a>
Canonical SMILES	C1=C(ON=C1)Br	<a href="#">[2]</a>

| InChI Key | JWNFJNDECYNGRC-UHFFFAOYSA-N |[\[2\]](#) |

The physical properties of **5-Bromoisoxazole** are essential for planning reactions, purification, and storage. The data presented below are based on computational predictions, as extensive experimental data is not widely published. These values provide a useful estimation for laboratory work.

Table 2: Predicted Physicochemical Properties

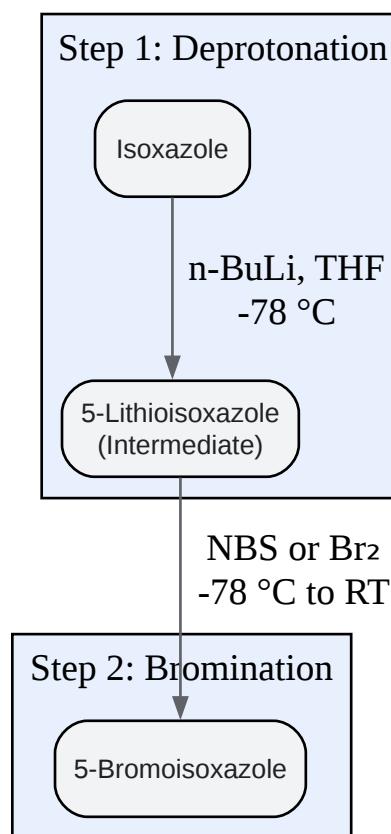
Property	Predicted Value	Source
Boiling Point	<b>182.7 ± 13.0 °C</b>	ChemicalBook <a href="#">[4]</a> <a href="#">[5]</a>
Density	1.812 ± 0.06 g/cm <sup>3</sup>	ChemicalBook <a href="#">[4]</a> <a href="#">[5]</a>
pKa	-3.98 ± 0.50	ChemicalBook <a href="#">[4]</a> <a href="#">[5]</a>

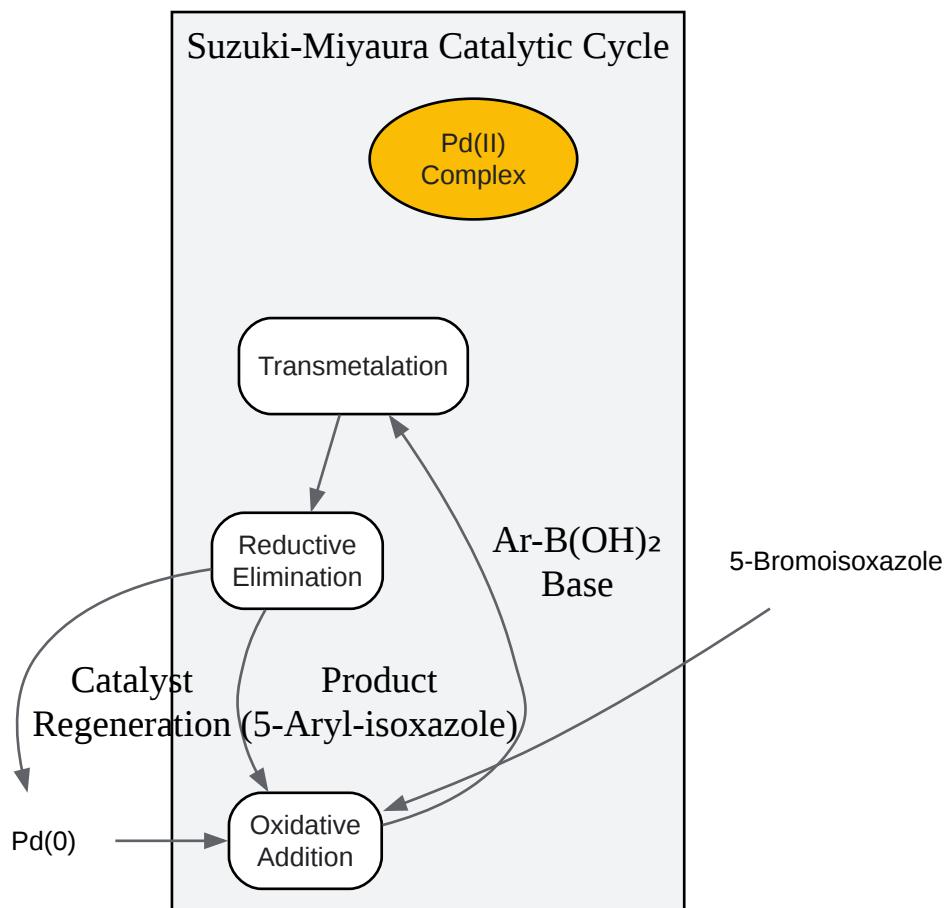
| Storage Temperature| 2-8°C, under inert atmosphere |[\[6\]](#)[\[7\]](#) |

## Synthesis of 5-Bromoisoxazole

The synthesis of functionalized isoxazoles is a topic of significant interest. While various methods exist for constructing the isoxazole ring, a common strategy for introducing a bromine atom at the 5-position involves the direct bromination of a pre-formed isoxazole ring. One effective method is the regiocontrolled lithiation of isoxazole followed by quenching with an electrophilic bromine source.

The causality behind this approach lies in the acidity of the protons on the isoxazole ring. The C5-proton is generally the most acidic and can be selectively deprotonated by a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine (Br<sub>2</sub>), to yield **5-Bromoisoxazole** with high regioselectivity.





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